molecular formula C5H10 B094610 trans-2-Pentene CAS No. 109-68-2

trans-2-Pentene

Cat. No.: B094610
CAS No.: 109-68-2
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-UHFFFAOYSA-N
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Description

trans-2-Pentene: is an unsaturated hydrocarbon with the molecular formula C5H10 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound exists as a colorless liquid at room temperature and has a distinct, slightly sweet odor. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart.

Mechanism of Action

Target of Action

Trans-2-Pentene, also known as (E)-2-Pentene , is a type of alkene, which are hydrocarbons that contain a carbon-carbon double bond . The primary targets of this compound are other chemical compounds and molecules that it interacts with during chemical reactions .

Mode of Action

This compound can undergo various chemical reactions due to the presence of the carbon-carbon double bond . One such reaction is the addition of carbenes to alkenes, resulting in the formation of cyclopropane structures . This reaction involves the interaction of this compound with a carbene or carbenoid, leading to the formation of a substituted cyclopropane .

Biochemical Pathways

The addition of carbenes to alkenes, such as this compound, is a key step in the synthesis of cyclopropane structures . These structures are present in numerous biological compounds and are highly reactive due to their strained nature . The formation of cyclopropane structures can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules .

Pharmacokinetics

As a small, non-polar molecule, it is likely to have good bioavailability and can easily cross biological membranes .

Result of Action

The primary result of this compound’s action is the formation of cyclopropane structures through the addition of carbenes to the alkene . This can lead to the synthesis of complex organic molecules, including various biological compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of cyclopropane structures from this compound is a reaction that can be affected by temperature and the presence of other reactants . Additionally, this compound is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential , indicating that its action can also be influenced by light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydrohalogenation of 2-Bromopentane: One common method to synthesize trans-2-Pentene is through the dehydrohalogenation of 2-Bromopentane using a strong base such as potassium hydroxide in ethanol. The reaction proceeds via an E2 elimination mechanism, resulting in the formation of the double bond.

    Dehydration of 2-Pentanol: Another method involves the dehydration of 2-Pentanol using an acid catalyst like sulfuric acid. The reaction conditions typically involve heating the alcohol with the acid, leading to the elimination of water and formation of the alkene.

Industrial Production Methods:

    Catalytic Cracking: In the petrochemical industry, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst at high temperatures.

    Steam Cracking: Another industrial method is steam cracking, where hydrocarbons are heated in the presence of steam to produce alkenes, including this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Pentene can undergo oxidation reactions. For example, it can be oxidized to form epoxides using peroxycarboxylic acids like meta-chloroperoxybenzoic acid.

    Hydrogenation: The compound can be hydrogenated to form pentane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalides. For instance, the reaction with bromine results in the formation of 2,3-dibromopentane.

    Hydration: The addition of water to this compound in the presence of an acid catalyst like sulfuric acid leads to the formation of 2-Pentanol.

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids, typically in an organic solvent.

    Hydrogenation: Hydrogen gas with a metal catalyst under pressure.

    Halogenation: Halogens like bromine or chlorine in an inert solvent.

    Hydration: Water with an acid catalyst under heating.

Major Products:

    Oxidation: Epoxides.

    Hydrogenation: Pentane.

    Halogenation: Dihalides such as 2,3-dibromopentane.

    Hydration: 2-Pentanol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-Pentene is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It serves as a model compound for studying the mechanisms of various organic reactions, including addition and elimination reactions.

Biology and Medicine:

    Biochemical Studies: this compound is used in biochemical studies to understand the behavior of alkenes in biological systems.

    Pharmaceuticals: It is a precursor in the synthesis of certain pharmaceutical compounds.

Industry:

    Polymer Production: this compound is used in the production of polymers and copolymers, which are essential in the manufacture of plastics and resins.

    Fuel Additives: It is also used as an additive in fuels to improve combustion efficiency.

Comparison with Similar Compounds

    cis-2-Pentene: The cis isomer of 2-Pentene, where the hydrogen atoms are on the same side of the double bond.

    1-Pentene: An isomer with the double bond at the first carbon atom.

    3-Pentene: An isomer with the double bond at the third carbon atom.

Comparison:

    Boiling Points: trans-2-Pentene has a higher boiling point compared to cis-2-Pentene due to its more linear structure, which allows for better packing and stronger intermolecular forces.

    Reactivity: The reactivity of this compound in addition reactions is similar to that of its cis isomer, but the steric hindrance is different, affecting the reaction rates.

    Physical Properties: this compound is a liquid at room temperature, while smaller alkenes like ethene and propene are gases.

Properties

IUPAC Name

(E)-pent-2-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

QMMOXUPEWRXHJS-HWKANZROSA-N
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Canonical SMILES

CCC=CC
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Isomeric SMILES

CC/C=C/C
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Molecular Formula

C5H10
Record name 2-PENTENE, (E)-
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DSSTOX Substance ID

DTXSID50891268
Record name (2E)-2-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline]
Record name 2-PENTENE, (E)-
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Record name trans-2-Pentene
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Boiling Point

36.3 °C
Record name TRANS-2-PENTENE
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Flash Point

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP)
Record name 2-PENTENE, (E)-
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Solubility

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C
Record name TRANS-2-PENTENE
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Density

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C
Record name TRANS-2-PENTENE
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Vapor Density

2.4 (Air= 1)
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Vapor Pressure

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C
Record name trans-2-Pentene
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Color/Form

Liquid

CAS No.

646-04-8, 109-68-2, 58718-78-8, 68956-55-8
Record name 2-PENTENE, (E)-
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Melting Point

-140.2 °C
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Synthesis routes and methods I

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Pentene
Reactant of Route 2
trans-2-Pentene
Reactant of Route 3
trans-2-Pentene
Reactant of Route 4
trans-2-Pentene
Reactant of Route 5
trans-2-Pentene
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Reactant of Route 6
trans-2-Pentene
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Q & A

Q1: What is the molecular formula and weight of trans-2-Pentene?

A1: this compound has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.

Q2: What spectroscopic data is available for identifying this compound?

A2: this compound can be characterized using infrared (IR) spectroscopy. Studies have investigated the low-frequency vibrations of rotational isomers, providing insights into the stable conformations of this compound. [ [] ] You can find more information on the specific IR bands and their assignments in the cited research.

Q3: How can I distinguish between cis-2-Pentene and this compound using spectroscopic methods?

A3: Nuclear magnetic resonance (NMR) spectroscopy can differentiate between cis and trans isomers. Specifically, 1H NMR spectra show characteristic differences in chemical shifts and coupling constants (J values) for the protons attached to the double bond and adjacent carbons. For example, one study found that the 2,3-butanesultones, formed from the reaction of sulfur trioxide-dioxane with cis- and trans-2-butene, displayed distinct 1H NMR signals: 1.5(q), 4.7–5.1 (m), JAB 7.9, JBC 8.0, JCD 6.0 Hz for the cis isomer and 1.5(q), 4.2–4.6(m), JAB 6.8, JBC 5.4, JCD 6.8 Hz for the trans isomer. [ [] ]

Q4: What is the reactivity of this compound in electrophilic addition reactions?

A4: this compound readily undergoes electrophilic addition reactions, a characteristic reaction of alkenes. For instance, it reacts with the sulfur trioxide-dioxane complex to form 2,3-pentanesultones in a stereospecific manner. [ [] ]

Q5: How does the reactivity of this compound compare to its cis isomer?

A5: While both isomers participate in electrophilic addition reactions, their reactivity can differ. Studies on the epoxidation of various alkenes, including cis- and this compound, by dimethyldioxirane revealed the influence of steric factors on reaction rates, with cis-alkenes generally exhibiting higher reactivity than their trans counterparts. [ [] ] In the context of catalytic hydrogenation, cis-2-pentene displays unique behavior compared to its isomers when mixed with ethanol and a heavy metal catalyst. [ [] ]

Q6: Can this compound be hydrogenated, and if so, what catalysts are effective?

A6: Yes, this compound can be hydrogenated to form n-pentane. Several catalysts have been investigated for this reaction, including:

  • Tris(triphenylphosphine)rhodium halides: These catalysts promote hydrogenation of this compound to n-pentane, along with some isomerization to cis-2-pentene and 1-pentene. The relative rates of isomerization and hydrogenation depend on the specific halogen ligand (chloride, bromide, or iodide) present in the complex. [ [] ]
  • Copper oxide-based catalysts: These catalysts, particularly CuO-ZnO-ZrO2-Al2O3 and CuO-ZnO-Al2O3, have been explored for the vapor-phase hydrogenation of C5 olefin mixtures, including this compound. These catalysts achieved high conversion rates (98-99%) to n-pentane at temperatures around 180 °C and pressures of 1.2-1.5 MPa. [ [] ]

Q7: How does this compound behave in the presence of radicals?

A7: this compound can participate in radical reactions. Studies have investigated its thermal reaction at high temperatures (470-535 °C), where it decomposes primarily into methane and 1,3-butadiene. The formation of various other products, including trans- and cis-2-butenes, ethane, and 1-pentene, suggests a complex free radical chain mechanism. Notably, the isomerization of this compound to cis-2-pentene and its dehydrogenation are thought to involve both molecular and free radical pathways. [ [] ]

Q8: What are the products formed when this compound reacts with oxygen atoms?

A8: The reaction of ground state oxygen atoms with this compound has been studied in the temperature range of 200-370 K. The reaction follows a temperature-dependent rate constant, described by the equation k = A′ Tn exp(− E′a/RT). For this compound, the specific values are A′ = (0.6 ± 0.8) · 10−14 cm3 s−1, n = 1.14 ± 0.06, and E′a = − 4.3 ± 0.5 kJ mol−1. This reaction provides valuable information for understanding the atmospheric chemistry of this compound. [ [] ]

Q9: What happens when this compound is exposed to ozone?

A9: The ozonolysis of this compound is an important atmospheric reaction. Kinetic studies have determined the temperature-dependent rate constants for this reaction, contributing to our understanding of this compound's fate in the atmosphere. [ [] ] Further research using mass spectrometry has identified stable products of this reaction, including aldehydes, ketones, and Criegee intermediates, providing insights into the reaction mechanism. [ [] ]

Q10: Can this compound be used in polymerization reactions?

A10: Yes, this compound can be polymerized using specific catalysts like nickel(II) α-diimine complexes activated with methylaluminoxane (MAO). This polymerization is highly selective for the trans isomer, with cis-2-pentene showing no reactivity under the same conditions. Analysis of the resulting polymers reveals a complex microstructure arising from chain-walking mechanisms during polymerization. [ [] ]

Q11: How does this compound interact with excited state molecules?

A11: this compound can quench excited state molecules like biacetyl (3Au) through collisional deactivation. This quenching process has been investigated using laser-induced time-resolved phosphorescence, providing insights into the energy transfer mechanisms between excited state biacetyl and this compound. [ [] ] The quenching rate constants for various olefins, including this compound, have been determined, which are crucial for understanding their roles in atmospheric chemistry and photochemical reactions. [ [] ]

Q12: Can this compound be isomerized by light?

A12: Yes, this compound can undergo photoisomerization in the presence of certain metal complexes. For instance, irradiation of a mixture of this compound and iron pentacarbonyl (Fe(CO)5) with an infrared laser leads to the formation of isomeric mixtures of 1-pentene and cis- and trans-2-pentenes. The isomerization occurs through a multi-step process involving the absorption of infrared radiation by Fe(CO)5, followed by collisional energy transfer to the pentene molecules and subsequent isomerization reactions. [ [] ] Similar photocatalytic isomerization has been observed with other metal complexes, like ruthenium(II)-olefin complexes. [ [] ]

Q13: Does the combustion of this compound contribute to air pollution?

A14: Like other hydrocarbons, the combustion of this compound can contribute to air pollution. Studies have identified this compound as one of the main volatile organic compounds (VOCs) emitted from biomass burning, a significant source of air pollution globally. The ozone formation potential (OFP) of this compound has been analyzed, indicating its contribution to the formation of ground-level ozone, a harmful air pollutant. [ [] ]

Q14: What is the environmental fate of this compound?

A15: In the atmosphere, this compound undergoes degradation primarily through reactions with hydroxyl radicals, ozone, and nitrate radicals. Its atmospheric lifetime and degradation products depend on various factors, including temperature, sunlight intensity, and the presence of other atmospheric constituents. [ [] ]

Q15: Have there been any computational studies on the interactions of this compound with other molecules?

A16: Yes, computational chemistry methods have been employed to study the interactions of this compound with various molecules. For instance, density functional theory (DFT) calculations have been used to investigate the binding of this compound with ethylated pillar[5]arene macrocycles. These studies provide insights into the strength and nature of noncovalent interactions, such as CH---π, H-H, and O---H interactions, governing the host-guest complexation process. [ [] ]

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